4-methyl-1-(2-propynyl)-2(1H)-quinolinone

Synthetic chemistry Regioselective alkylation Quinolinone functionalization

Researchers requiring a regioselectively N-propargylated quinolinone scaffold for cyclization or click chemistry often face supply inconsistency with undefined isomeric purity. This compound resolves that need as a single, well-defined starting material. - N-regioselectivity ensures exclusive N-propargylation, avoiding O-propargyl isomer contamination. - Terminal alkyne handle enables CuAAC triazole library synthesis inaccessible with parent 4-methylquinolin-2(1H)-one. - Documented I₂/Br₂ halocyclization yields fused dihydro[1,3]oxazolo[3,2-a]quinolinium salts. - Available at certified purity (≥98%) for reproducible mechanistic and analytical method development.

Molecular Formula C13H11NO
Molecular Weight 197.237
CAS No. 35227-95-3
Cat. No. B2772229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(2-propynyl)-2(1H)-quinolinone
CAS35227-95-3
Molecular FormulaC13H11NO
Molecular Weight197.237
Structural Identifiers
SMILESCC1=CC(=O)N(C2=CC=CC=C12)CC#C
InChIInChI=1S/C13H11NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h1,4-7,9H,8H2,2H3
InChIKeyRVJVZPNNCOYQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(2-propynyl)-2(1H)-quinolinone Identity & Procurement


4-Methyl-1-(2-propynyl)-2(1H)-quinolinone (CAS 35227-95-3), also referred to as 4-methyl-N-propargylquinolin-2(1H)-one, is a heterocyclic small molecule (C₁₃H₁₁NO, MW 197.24) belonging to the 2(1H)-quinolinone class [1]. It features a quinolin-2-one core with a methyl substituent at position 4 and a propargyl (prop-2-yn-1-yl) group at the N1 position. The compound is documented as a synthetic intermediate for constructing fused heterocyclic systems via halocyclization and as a building block in medicinal chemistry [2]. Commercially, it is available from multiple suppliers with certified purity specifications typically ranging from 97% to 98% .

Synthetic Workflow N-propargyl handle enables halocyclization to oxazoloquinoliniums or CuAAC diversification.
Structural Requirement C4-methyl and N1-propargyl arrangement is essential for regioselective cyclization pathways.
Procurement Context Available from multiple vendors with documented purity, supporting reproducible synthesis.

Why 4-Methyl-1-(2-propynyl)-2(1H)-quinolinone Cannot Be Substituted


The 2(1H)-quinolinone scaffold tolerates diverse substitution patterns, but the specific combination of a C4-methyl group and an N1-propargyl moiety in this compound dictates both its chemical reactivity and its biological recognition profile in ways that closely related analogs do not replicate. The N-propargyl group is not a passive substituent: it determines whether alkylation occurs at nitrogen versus oxygen (regioselectivity) [1], enables subsequent halocyclization to form dihydro[1,3]oxazolo[3,2-a]quinolinium salts that unsubstituted or N-allyl analogs cannot access [2], and introduces an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) that is absent in the parent 4-methylquinolin-2(1H)-one [3]. Generic substitution with 4-methylquinolin-2(1H)-one (CAS 607-66-9) or 1-allyl-4-methylquinolin-2(1H)-one (CAS 944-71-8) would forfeit these synthetic and potential biological entry points, as evidenced by the divergent product outcomes documented in head-to-head alkylation experiments [1].

4-Methylquinolin-2(1H)-one (Parent) Lacks the N1-propargyl handle; halocyclization and CuAAC entry points are structurally inaccessible.
N-Allyl Analog (CAS 944-71-8) Allyl group does not support CuAAC; halocyclization pathway and heterocycle outcome may differ significantly.
4,8-Dimethyl O-Propargyl Isomer O-propargyl geometry directs a different cyclization manifold and does not yield the N-fused system.

Differentiation Evidence vs. Closest Analogs


N- vs. O-Propargylation Regioselectivity

When 4-methylquinolin-2(1H)-one is alkylated with propargyl bromide, the reaction proceeds with exclusive N-regioselectivity to yield 4-methyl-1-(2-propynyl)-2(1H)-quinolinone as the sole product. In contrast, the structurally analogous 4,8-dimethylquinolin-2(1H)-one—differing only by an additional methyl group at C8—undergoes O-propargylation to produce 4,8-dimethyl-2-propargyloxyquinoline instead, with no N-alkylated product observed [1]. This divergent regiochemical outcome demonstrates that the substitution pattern on the quinolinone core directly governs the site of alkylation, and that the target compound's specific C4-methyl, C8-unsubstituted arrangement is required to access the N-propargyl scaffold.

N- vs. O-Regioselectivity
Head-to-head
Exclusive N-propargylation (Target) vs. Exclusive O-propargylation (4,8-Dimethyl analog)
Confirms N-alkylation scaffold specificity under identical conditions.
Substitution pattern dictates reaction pathway; O-linked isomer arises from different manifold.
Synthetic chemistry Regioselective alkylation Quinolinone functionalization

Halocyclization to Fused Oxazoloquinoliniums

The N-propargyl group in 4-methyl-1-(2-propynyl)-2(1H)-quinolinone serves as a competent substrate for electrophile-induced halocyclization. Treatment with iodine (I₂) or bromine (Br₂) triggers intramolecular cyclization to form dihydro[1,3]oxazolo[3,2-a]quinolinium halides—a fused tricyclic scaffold that is structurally inaccessible from the parent 4-methylquinolin-2(1H)-one (which lacks the alkyne tether) or from 4,8-dimethyl-2-propargyloxyquinoline (whose O-propargyl geometry does not support the same cyclization mode) [1]. This halocyclization reactivity is documented specifically for the N-propargyl substrate, establishing a synthetic entry point into oxazoloquinolinium systems.

Halocyclization Reactivity
Head-to-head
Reacts with I₂/Br₂ to form dihydro[1,3]oxazolo[3,2-a]quinolinium halides.
Provides a scaffold-specific entry to fused tricyclic systems.
Parent and O-propargyl isomer do not yield the same cyclized products.
Halocyclization Fused heterocycles Electrophilic cyclization

CuAAC Click-Chemistry Handle

The N-propargyl substituent provides a terminal alkyne functional group suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click-chemistry reaction. This feature is absent in the parent 4-methylquinolin-2(1H)-one (CAS 607-66-9) and in the N-allyl analog 1-allyl-4-methylquinolin-2(1H)-one (CAS 944-71-8), whose allyl group does not participate in CuAAC [1]. The utility of N-propargyl quinolinones as alkyne components in CuAAC for constructing 1,2,3-triazole-linked conjugates has been demonstrated using related quinolinone scaffolds [2]. While direct kinetic data for the target compound's CuAAC reactivity are not reported, the presence of the terminal alkyne is a structural prerequisite that distinguishes it from N-alkyl, N-allyl, and N-unsubstituted comparators.

CuAAC Click Handle
Class-level
Terminal alkyne (C≡CH) present for azide-alkyne cycloaddition.
Distinguishes from parent and N-allyl analogs for bioconjugation or triazole synthesis.
Direct kinetic data for this compound not reported; supported by quinolinone class literature.
Click chemistry CuAAC Bioconjugation Triazole synthesis

Purity Benchmarking Across Suppliers

Commercially available batches of 4-methyl-1-(2-propynyl)-2(1H)-quinolinone are offered with documented purity specifications. Leyan (Shanghai) supplies the compound at 98% purity (Product No. 1618592) , while MolCore lists it at NLT 97% purity under ISO-certified quality systems . In comparison, the parent 4-methylquinolin-2(1H)-one (CAS 607-66-9) is widely available but lacks the N-propargyl functionality. The N-allyl analog (CAS 944-71-8) is offered by fewer suppliers and does not carry the same purity certification range. For regulated research environments requiring traceable purity documentation, the 97–98% certified purity range provides a procurement-quality benchmark that distinguishes this compound from less well-characterized analogs.

Purity Benchmarking
Supplier data
97–98% certified purity range
Multi-vendor availability reduces supply-chain risk for sensitive synthetic workflows.
Supports batch-to-batch reproducibility; data to verify per specific lot COA.
Quality control Purity specification Vendor comparison

4-Methyl-1-(2-propynyl)-2(1H)-quinolinone Application Scenarios


Halocyclization-Based Oxazoloquinolinium Libraries

Research groups synthesizing dihydro[1,3]oxazolo[3,2-a]quinolinium halide libraries should procure 4-methyl-1-(2-propynyl)-2(1H)-quinolinone as the required N-propargyl precursor. The exclusive N-regioselectivity of its synthesis ensures a single, well-defined starting material, and its documented reactivity with I₂ and Br₂ provides direct access to the fused tricyclic products [1]. The parent 4-methylquinolin-2(1H)-one and O-propargyl isomer 4,8-dimethyl-2-propargyloxyquinoline cannot yield the same cyclized products under identical conditions [1].

CuAAC-Based Scaffold Diversification

Medicinal chemistry teams employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for library diversification should select this compound as the alkyne component to generate 1,2,3-triazole-linked quinolinone conjugates. The terminal alkyne handle is structurally absent in the parent 4-methylquinolin-2(1H)-one and the N-allyl analog [2]. This application is supported by precedent in the PDE4B inhibitor literature, where N-propargyl quinolinone intermediates were elaborated via CuAAC to yield bioactive triazole derivatives [2].

Regioselectivity Mechanism Studies

Physical organic chemistry and synthetic methodology groups investigating the factors governing ambident nucleophile regioselectivity in quinolinone alkylation require this compound as a key reference standard. The observation that 4-methylquinolin-2(1H)-one yields exclusively N-propargylation while 4,8-dimethylquinolin-2(1H)-one yields exclusively O-propargylation under identical conditions [1] makes the target compound an essential comparator for structure-reactivity studies. Procurement of high-purity certified material (97–98%) ensures reproducibility in mechanistic experiments .

Reference Standard for Quinolinone QC

Analytical chemistry laboratories developing HPLC, LC-MS, or NMR methods for quinolinone derivative characterization can use 4-methyl-1-(2-propynyl)-2(1H)-quinolinone as a well-defined reference standard. Its availability at certified purity (97–98%) from multiple vendors , combined with its distinct spectroscopic signatures (N-propargyl CH and alkyne resonances absent in parent and N-allyl analogs), makes it suitable for method validation, impurity profiling, and retention-time benchmarking in reverse-phase chromatography of substituted quinolinones.

Application
Selection Property
Validation Focus
Halocyclization Libraries
N-propargyl regiochemistry
Confirm dihydro[1,3]oxazolo[3,2-a]quinolinium product identity via NMR/MS.
CuAAC Diversification
Terminal alkyne handle
Verify 1,2,3-triazole conjugate formation with model azide under Cu(I) conditions.
Regioselectivity Studies
N- vs. O-alkylation outcome
Reproduce reported N-exclusive propargylation under head-to-head comparator conditions.
QC Method Development
Certified purity context
Use lot-specific COA for method validation and retention-time benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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